![molecular formula C9H13N3O4S B1518885 5-(Piperazine-1-sulfonyl)furan-2-carboxamide CAS No. 1087784-70-0](/img/structure/B1518885.png)
5-(Piperazine-1-sulfonyl)furan-2-carboxamide
Overview
Description
5-(Piperazine-1-sulfonyl)furan-2-carboxamide, otherwise known as PFS, is an important chemical compound used in a variety of scientific research applications. It is a white, crystalline and water-soluble powder that is commonly used in life science research, pharmaceuticals, and biochemistry. PFS has a wide range of uses in the laboratory, including as a reagent in organic synthesis, as a buffer in biochemical assays, and as a catalyst in chemical reactions.
Scientific Research Applications
Designing Medicinal Scaffolds
A series of 2-furoyl piperazine-based sulfonamide derivatives, including 5-(Piperazine-1-sulfonyl)furan-2-carboxamide, were synthesized targeting Alzheimer's disease. These compounds were characterized, evaluated for butyrylcholinesterase inhibition, and analyzed for cytotoxicity. Compounds 5c, 5j, and 5k were identified as promising leads for treatment, supported by in vitro, in silico studies, and molecular docking against butyrylcholinesterase (Hassan et al., 2019).
Type 2 Diabetes and Alzheimer's Disease Drug Candidates
New multifunctional derivatives of 2-furoic piperazide (1-(2-furoyl)piperazine) were synthesized, showing inhibitory potential against α-glucosidase, acetylcholinesterase, and butyrylcholinesterase enzymes, with potential applications in treating type 2 diabetes and Alzheimer's diseases. The bioactivity potentials were further supported by molecular docking studies (Abbasi et al., 2018).
Catalysis and Synthesis
Lewis Basic Catalysts for Hydrosilylation
l-Piperazine-2-carboxylic acid-derived N-formamides, including structures related to 5-(Piperazine-1-sulfonyl)furan-2-carboxamide, were developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane. The arene sulfonyl group on N4 was critical for high enantioselectivity, offering high yields and enantioselectivities for a broad range of substrates (Wang et al., 2006).
Antibacterial Research
New Antibacterial Contenders against Superbugs
Piperazine sulfynol derivatives, related to 5-(Piperazine-1-sulfonyl)furan-2-carboxamide, were synthesized, characterized, and evaluated for antibacterial potency against MRSA. Compound 5e showed significant antibacterial activity, supported by docking studies, biocidal properties confirmation, and cytotoxicity evaluation, marking them as potential new antibacterial contenders against MRSA (Prasad et al., 2022).
N-Sulfonated Derivatives as Antibacterial Agents
N-Sulfonated derivatives of (2-furoyl)piperazine demonstrated significant antibacterial potential against pathogenic bacteria with low cytotoxicity, positioning them as promising candidates for drug designing and development (Abbasi et al., 2022).
properties
IUPAC Name |
5-piperazin-1-ylsulfonylfuran-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c10-9(13)7-1-2-8(16-7)17(14,15)12-5-3-11-4-6-12/h1-2,11H,3-6H2,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIAPQGSCKWZLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=C(O2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301256019 | |
Record name | 5-(1-Piperazinylsulfonyl)-2-furancarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301256019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Piperazine-1-sulfonyl)furan-2-carboxamide | |
CAS RN |
1087784-70-0 | |
Record name | 5-(1-Piperazinylsulfonyl)-2-furancarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087784-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1-Piperazinylsulfonyl)-2-furancarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301256019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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